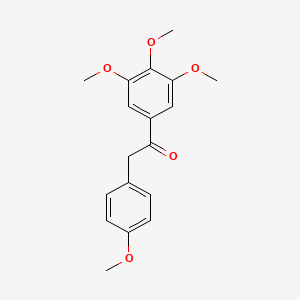
Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenyl-5-hexenoate: is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl group (C₂H₅): The ethyl group is attached to the carbon chain, providing the compound’s name.
Acetyl group (CH₃CO): This functional group contributes to the compound’s reactivity and chemical behavior.
Amino group (NH₂): The amino group introduces basic properties and potential for hydrogen bonding.
Tricyano group (NC₃): The presence of three cyano (CN) groups imparts electron-withdrawing characteristics.
Méthodes De Préparation
Synthetic Routes::
Knoevenagel Condensation:
- Industrial synthesis typically involves optimized conditions for scalability, yield, and purity.
Analyse Des Réactions Chimiques
Oxidation: The compound can undergo oxidation reactions due to the presence of the acetyl group.
Reduction: Reduction of the cyano group can yield corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Sodium cyanide (NaCN), ammonia (NH₃), and various oxidizing/reducing agents.
Major Products: Amines, substituted derivatives, and related compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Explored for drug development (e.g., antitumor agents).
Industry: Employed in the synthesis of complex molecules.
Mécanisme D'action
Targets: Specific enzymes, receptors, or cellular pathways.
Pathways: Modulation of biochemical processes (e.g., inhibition of protein kinases).
Comparaison Avec Des Composés Similaires
Uniqueness: The combination of acetyl, amino, and tricyano groups sets it apart.
Similar Compounds: Related compounds include other cyano-substituted esters and amines.
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
ethyl 2-acetyl-5-amino-4,6,6-tricyano-3-phenylhex-5-enoate |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)16(12(2)24)17(13-7-5-4-6-8-13)15(11-22)18(23)14(9-20)10-21/h4-8,15-17H,3,23H2,1-2H3 |
Clé InChI |
KJAJSAQBIXWDHV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=CC=C1)C(C#N)C(=C(C#N)C#N)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11048332.png)
![1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B11048343.png)
![4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B11048351.png)
![(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11048358.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11048364.png)
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)
![1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one](/img/structure/B11048369.png)
![2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11048374.png)
![4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048381.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11048386.png)

![Methyl 2-[2-(ethylimino)-3-(4-fluorophenyl)-4-oxo-1,3-thiazolan-5-yliden]acetate](/img/structure/B11048390.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
![6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11048408.png)